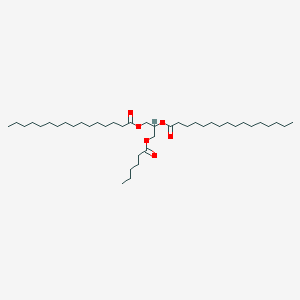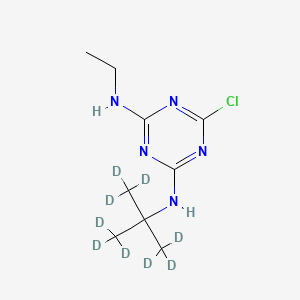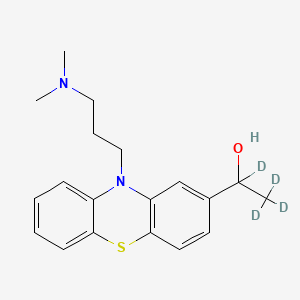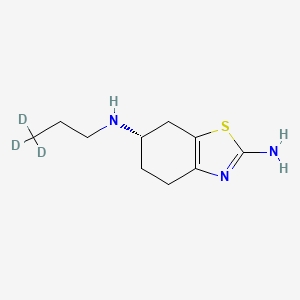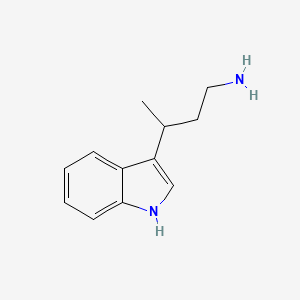
3-(1H-indol-3-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)butan-1-amine: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in a variety of bioactive molecules, making it a significant target for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Buchwald-Hartwig Arylation: This method involves the coupling of aryl halides with amines using palladium catalysts.
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography .
化学反応の分析
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the indole ring or the side chains.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while reduction can yield various reduced indole derivatives .
科学的研究の応用
Chemistry: Indole derivatives are widely used in synthetic chemistry as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .
Biology: In biological research, indole derivatives are studied for their potential as therapeutic agents. They have shown activity against a variety of biological targets, including enzymes and receptors .
Medicine: Indole derivatives have been investigated for their potential use in treating diseases such as cancer, inflammation, and infectious diseases. They are also used as intermediates in the synthesis of pharmaceutical drugs .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .
作用機序
The mechanism of action of 3-(1H-indol-3-yl)butan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer .
類似化合物との比較
Tryptamine: Tryptamine is a naturally occurring indole derivative that is structurally similar to 3-(1H-indol-3-yl)butan-1-amine.
Indole-3-acetic acid: This compound is a plant hormone that regulates growth and development in plants.
Uniqueness: this compound is unique due to its specific structure and the presence of the butan-1-amine side chain. This structural feature may confer unique biological activities and properties compared to other indole derivatives .
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)butan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-9(6-7-13)11-8-14-12-5-3-2-4-10(11)12/h2-5,8-9,14H,6-7,13H2,1H3 |
InChIキー |
BKBIHYWPZTVITO-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)C1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


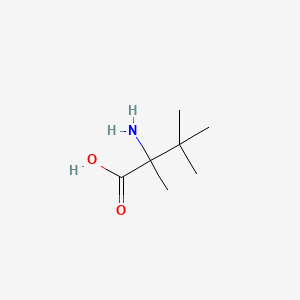
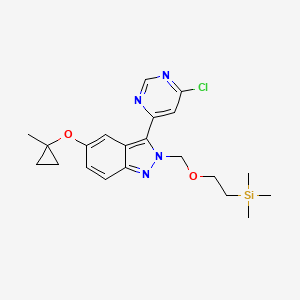
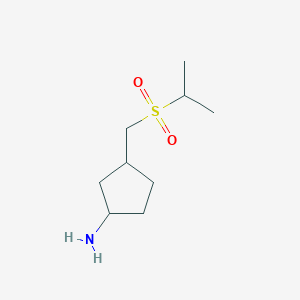

![8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B15293739.png)
![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
![5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)
![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)

